4-Methyloxolan-3-ol
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Description
Synthesis Analysis
The synthesis of related dioxolane compounds often involves cyclization reactions, starting from various precursors. For instance, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one have been synthesized through a process starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). This showcases the complex steps often involved in synthesizing specific dioxolane derivatives, involving both cyclization and rearrangement processes.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives, including 4-Methyloxolan-3-ol, features a 1,3-dioxolane ring, a cyclic acetal with significant stability due to its ether linkages. This stability is a key attribute that makes dioxolanes valuable as intermediates in synthesis. The specific structural characteristics of these compounds, such as the presence of methyl groups or other substituents, influence their reactivity and physical properties.
Chemical Reactions and Properties
Dioxolanes participate in a variety of chemical reactions, primarily serving as protective groups for aldehydes and ketones or intermediates in the synthesis of more complex molecules. Their reactivity can be tailored by substituents on the dioxolane ring, which can influence the electrophilicity or nucleophilicity of the compound. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane showcases the utility of dioxolanes in radical ring-opening polymerization, indicating their role in creating polymers with tunable degradability (Tran et al., 2016).
Safety And Hazards
The safety information available indicates that 4-Methyloxolan-3-ol is associated with some hazards. The associated hazard statements are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
4-methyloxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952303 |
Source
|
Record name | 4-Methyloxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxolan-3-ol | |
CAS RN |
29848-42-8 |
Source
|
Record name | 3-Furanol, tetrahydro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyloxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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